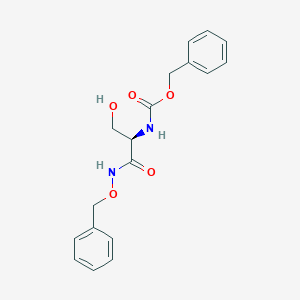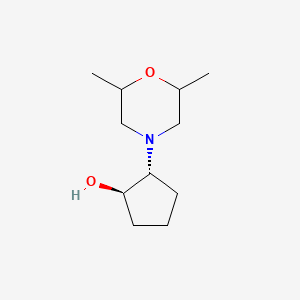
(1R,2R)-2-(2,6-Dimethylmorpholino)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(2,6-Dimethylmorpholino)cyclopentan-1-ol is a chiral organic compound that features a cyclopentane ring substituted with a morpholine derivative. The compound’s stereochemistry is specified by the (1R,2R) configuration, indicating the spatial arrangement of its substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2,6-Dimethylmorpholino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 2,6-dimethylmorpholine.
Reaction Conditions:
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(1R,2R)-2-(2,6-Dimethylmorpholino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclopentane derivative.
Substitution: The morpholine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides.
Major Products
Oxidation: Cyclopentanone derivative.
Reduction: Cyclopentane derivative.
Substitution: Various substituted cyclopentanol derivatives.
科学的研究の応用
Chemistry
Synthesis of Chiral Compounds: Used as a chiral building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Therapeutic Agents: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用機序
The mechanism of action of (1R,2R)-2-(2,6-Dimethylmorpholino)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research.
類似化合物との比較
Similar Compounds
(1R,2R)-2-(2,6-Dimethylmorpholino)cyclopentan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,2R)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
Chirality: The (1R,2R) configuration provides unique stereochemical properties.
Functional Groups:
特性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
(1R,2R)-2-(2,6-dimethylmorpholin-4-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H21NO2/c1-8-6-12(7-9(2)14-8)10-4-3-5-11(10)13/h8-11,13H,3-7H2,1-2H3/t8?,9?,10-,11-/m1/s1 |
InChIキー |
RXDJMFGLRZRFCA-JPPWEJMLSA-N |
異性体SMILES |
CC1CN(CC(O1)C)[C@@H]2CCC[C@H]2O |
正規SMILES |
CC1CN(CC(O1)C)C2CCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


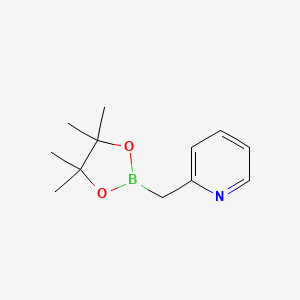

![6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B13352251.png)

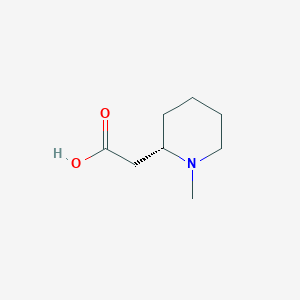

![1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13352280.png)
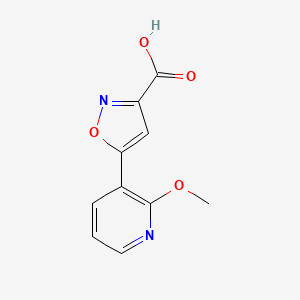
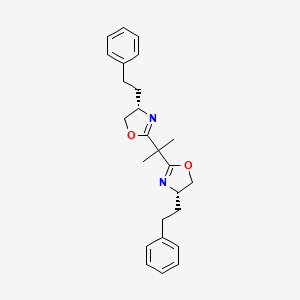
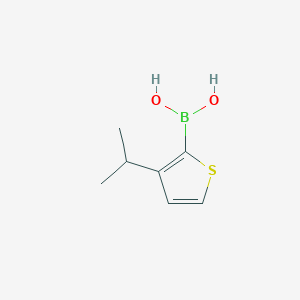
![3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352299.png)
![N-[(2,4-Dimethylphenyl)methyl]-1,3-benzodioxole-5-methanamine](/img/structure/B13352307.png)
